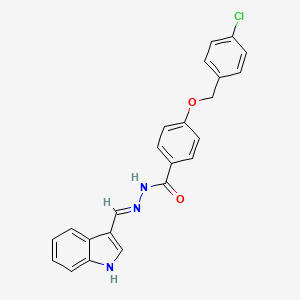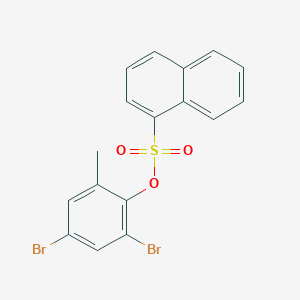![molecular formula C21H19BrN2O3 B11562675 N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11562675.png)
N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dimethylphenoxy group attached to an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: This step involves the reaction of 2,6-dimethylphenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2,6-dimethylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(2,6-dimethylphenoxy)acetohydrazide.
Condensation Reaction: The final step involves the condensation of 2-(2,6-dimethylphenoxy)acetohydrazide with 5-(4-bromophenyl)furan-2-carbaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anthelmintic activities.
Medicine: Studied for its potential therapeutic properties, including anticancer and antibacterial effects.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in microbial growth or cancer cell proliferation.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2-Bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide .
- N’-[(E)-(4-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide .
Uniqueness
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a bromophenyl group
Propiedades
Fórmula molecular |
C21H19BrN2O3 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-14-4-3-5-15(2)21(14)26-13-20(25)24-23-12-18-10-11-19(27-18)16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
Clave InChI |
USOGROOQIRGHAI-FSJBWODESA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11562611.png)
![N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide](/img/structure/B11562612.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11562620.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11562625.png)
![2-amino-5-(3,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11562628.png)
![N-(3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11562636.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562638.png)
![4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11562642.png)
![4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenol](/img/structure/B11562646.png)
![(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11562648.png)
![4-methoxybenzyl (2E)-2-{4-oxo-4-[(2-phenylethyl)amino]butan-2-ylidene}hydrazinecarboxylate](/img/structure/B11562662.png)

![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562668.png)
